molecular formula C19H18N2O4 B11009914 4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid

4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid

Cat. No.: B11009914
M. Wt: 338.4 g/mol
InChI Key: PJCBHUVTFNAJDL-UHFFFAOYSA-N
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Description

4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy group and the acetylamino moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and acetylamino moieties contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

4-[[[2-(4-methoxyindol-1-yl)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C19H18N2O4/c1-25-17-4-2-3-16-15(17)9-10-21(16)12-18(22)20-11-13-5-7-14(8-6-13)19(23)24/h2-10H,11-12H2,1H3,(H,20,22)(H,23,24)

InChI Key

PJCBHUVTFNAJDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CC(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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